molecular formula C10H9NS2 B2592773 4-(2-Methylphenyl)-1,3-thiazole-2-thiol CAS No. 189149-18-6

4-(2-Methylphenyl)-1,3-thiazole-2-thiol

Cat. No. B2592773
M. Wt: 207.31
InChI Key: AFWSWVUHGNMUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylphenyl)-1,3-thiazole-2-thiol is a thiol-containing heterocyclic aromatic compound that has several uses in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and methanol. This compound has been studied for its potential applications in drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Medicinal Chemistry Applications

  • Tautomerism and Molecular Conformation : A study on methoxy-substituted arylthiazolinethiones, closely related to "4-(2-Methylphenyl)-1,3-thiazole-2-thiol", investigated their molecular conformations and tautomerism. These compounds were found to prefer the thione tautomer both in solid state and gas phase, which is crucial for their bioactive potential as human indolenamine dioxygenase inhibitors (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).
  • Antimicrobial Activity : Homo- and heteroleptic bismuth thiolato complexes derived from thiazole-based heterocyclic thiones demonstrated significant antimicrobial properties against various bacterial strains, showcasing the potential of thiazole derivatives in developing new antimicrobial agents (Luqman, Blair, Brammananth, Crellin, Coppel, & Andrews, 2014).

Materials Science Applications

  • Photophysical Properties : Research into the photophysical properties of 5-N-Arylaminothiazoles with sulfur-containing groups revealed insights into the effects of sulfur-containing functional groups on electronic structures, important for the development of fluorescent molecules for sensing and material science applications (Murai, Furukawa, & Yamaguchi, 2018).

Corrosion Inhibition

  • Corrosion Inhibition Performance : Benzimidazole derivatives, including compounds structurally related to "4-(2-Methylphenyl)-1,3-thiazole-2-thiol", were synthesized and investigated for their efficacy as corrosion inhibitors for mild steel in HCl solution. These studies are crucial for developing new materials for corrosion protection in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).

properties

IUPAC Name

4-(2-methylphenyl)-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-7-4-2-3-5-8(7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWSWVUHGNMUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)-1,3-thiazole-2-thiol

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